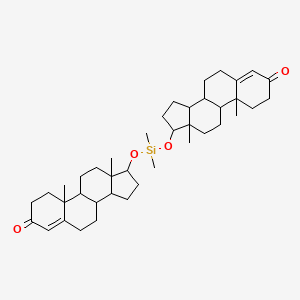
Androst-4-en-3-one, 17beta,17'beta-((dimethylsilylene)dioxy)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the protection of hydroxyl groups using dimethylsilylene, followed by oxidation and other functional group transformations to achieve the desired structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle large volumes of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.
Methyltestosterone: A synthetic derivative of testosterone with enhanced oral bioavailability.
Uniqueness
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is unique due to the presence of the dimethylsilylene group, which provides additional stability and alters its chemical reactivity compared to other similar compounds. This makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
5055-43-6 |
|---|---|
Fórmula molecular |
C40H60O4Si |
Peso molecular |
633.0 g/mol |
Nombre IUPAC |
17-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3 |
Clave InChI |
FKAPETDRFJWMCD-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


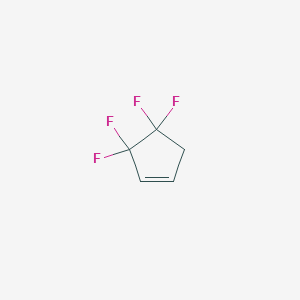
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
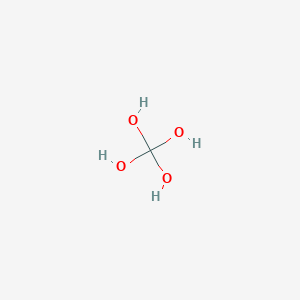
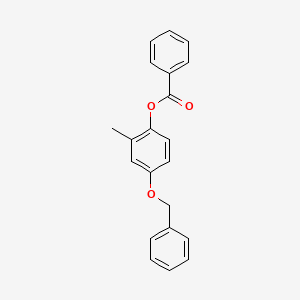
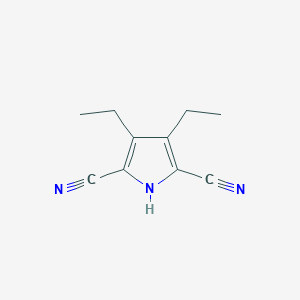
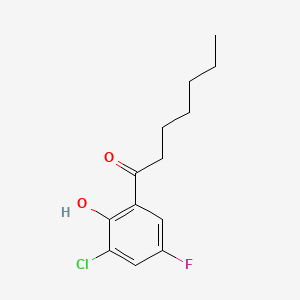
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
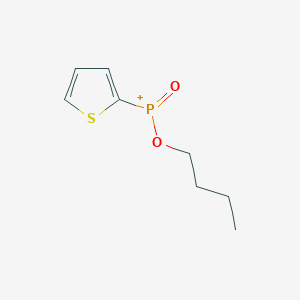
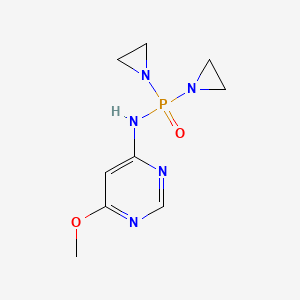
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
